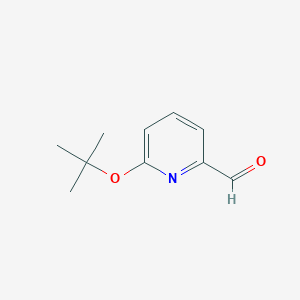

6-(tert-Butoxy)picolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)13-9-6-4-5-8(7-12)11-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCFGUKZOQKUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375472 | |

| Record name | 6-tert-Butoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195044-13-4 | |

| Record name | 6-tert-Butoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tert-butoxy)picolinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 6-(tert-Butoxy)picolinaldehyde (CAS 195044-13-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-(tert-Butoxy)picolinaldehyde, a key heterocyclic building block used in organic synthesis and medicinal chemistry. This guide covers its physicochemical properties, a plausible synthetic route, its role as a reactive intermediate, and representative experimental protocols for its application in constructing more complex molecules.

Core Compound Properties

6-(tert-Butoxy)picolinaldehyde is an organic compound featuring a pyridine ring substituted with an aldehyde group at the 2-position and a bulky tert-butoxy group at the 6-position.[1] This substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The tert-butoxy group enhances solubility in organic solvents and can also serve as a protecting group that can be removed under acidic conditions to reveal a hydroxyl group.[1] The aldehyde functionality is a versatile handle for a wide array of chemical transformations.

Table 1: Physicochemical Data for 6-(tert-Butoxy)picolinaldehyde

| Property | Value | Source(s) |

| CAS Number | 195044-13-4 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or oil | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [1] |

| Storage | Store under an inert atmosphere at 2-8°C. |

Note: Specific quantitative data such as boiling point, density, and melting point are not consistently reported in publicly available literature.

Synthesis and Production

While specific, detailed industrial synthesis protocols for 6-(tert-Butoxy)picolinaldehyde are proprietary, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry transformations involving pyridine scaffolds. A common strategy involves the introduction of the tert-butoxy group followed by the oxidation of a methyl group at the 2-position.

A likely precursor is 6-chloro-2-methylpyridine. The synthesis can be logically broken down into two key steps:

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is displaced by a tert-butoxide anion. This reaction is typically carried out using a strong base like potassium tert-butoxide in an appropriate solvent.

-

Side-Chain Oxidation: The methyl group of the resulting 2-methyl-6-(tert-butoxy)pyridine is then oxidized to an aldehyde. Various reagents can accomplish this, with selenium dioxide (SeO₂) being a classic and effective choice for the oxidation of benzylic-type methyl groups on heterocyclic rings.

Below is a conceptual workflow for this synthetic pathway.

Figure 1: Plausible synthetic workflow for 6-(tert-Butoxy)picolinaldehyde.

Applications in Drug Discovery and Development

6-(tert-Butoxy)picolinaldehyde serves as a valuable heterocyclic building block in medicinal chemistry. The picolinaldehyde scaffold is a component of various biologically active molecules. The aldehyde group provides a reactive site for forming carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.

Key reactions involving the aldehyde group include:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reaction: To form alkenes.

-

Aldol and Related Condensations: To build larger carbon skeletons.

-

Grignard and Organolithium Additions: To generate secondary alcohols.

The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, which can be crucial for binding to biological targets such as enzymes and receptors. The tert-butoxy group can be used to modulate lipophilicity or be deprotected to reveal a 6-hydroxypyridine-2-carboxaldehyde, a scaffold with different electronic and binding properties.

The general workflow for utilizing this compound as a synthetic intermediate is depicted below.

Figure 2: Core reaction pathways for 6-(tert-Butoxy)picolinaldehyde.

Experimental Protocols

Detailed experimental procedures for reactions using 6-(tert-Butoxy)picolinaldehyde are often specific to the target molecule. However, general protocols for key transformations can be adapted. The following are representative, non-optimized procedures for common reactions relevant to drug discovery.

Representative Protocol: Reductive Amination

This protocol describes the formation of a secondary amine from 6-(tert-Butoxy)picolinaldehyde and a primary amine using a mild reducing agent.

Objective: To synthesize a substituted (6-(tert-butoxy)pyridin-2-yl)methanamine.

Materials:

-

6-(tert-Butoxy)picolinaldehyde

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-(tert-Butoxy)picolinaldehyde (1.0 eq) in anhydrous DCM, add the primary amine (1.0-1.2 eq).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Representative Protocol: Wittig Reaction

This protocol outlines the synthesis of a vinylpyridine derivative via the reaction of 6-(tert-Butoxy)picolinaldehyde with a phosphonium ylide.

Objective: To synthesize a 2-(alkenyl)-6-(tert-butoxy)pyridine.

Materials:

-

A phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

-

Anhydrous tetrahydrofuran (THF)

-

6-(tert-Butoxy)picolinaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0°C or -78°C, depending on the base used.

-

Slowly add the strong base (1.05 eq) to the suspension. A distinct color change (often to deep yellow or orange) indicates the formation of the ylide. Allow the mixture to stir for 30-60 minutes.

-

Dissolve 6-(tert-Butoxy)picolinaldehyde (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution at the same cold temperature.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography to isolate the desired alkene.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-(tert-Butoxy)picolinaldehyde.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Storing under an inert atmosphere is recommended to prevent oxidation of the aldehyde.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

References

Technical Guide: 6-(tert-Butoxy)picolinaldehyde in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(tert-Butoxy)picolinaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its critical role as an intermediate in the development of targeted therapeutics, particularly Bruton's tyrosine kinase (BTK) inhibitors. A logical workflow for its application in drug discovery is also presented, supported by diagrams generated using the DOT language for clarity and reproducibility.

Compound Data

This section summarizes the key quantitative data for 6-(tert-Butoxy)picolinaldehyde.

| Property | Value |

| Molecular Weight | 179.22 g/mol |

| Molecular Formula | C₁₀H₁₃NO₂ |

| CAS Number | 195044-13-4 |

| Appearance | Off-white to yellow solid |

| Boiling Point | Approx. 257.7 °C at 760 mmHg |

| Density | Approx. 1.0 g/cm³ |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Synthesis of 6-(tert-Butoxy)picolinaldehyde: Experimental Protocol

The synthesis of 6-(tert-Butoxy)picolinaldehyde is commonly achieved through a nucleophilic aromatic substitution reaction. The following protocol details the preparation from 6-chloropicolinaldehyde and potassium tert-butoxide.

Materials:

-

6-chloropicolinaldehyde

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Nitrogen or Argon gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with 6-chloropicolinaldehyde (1 equivalent). The flask is sealed with a septum and purged with an inert gas (Nitrogen or Argon).

-

Solvent Addition: Anhydrous THF or DMF is added to the flask via syringe to dissolve the starting material.

-

Addition of Base: Potassium tert-butoxide (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50 °C) to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to afford 6-(tert-Butoxy)picolinaldehyde as a pure compound.

An In-depth Technical Guide to 6-(tert-Butoxy)picolinaldehyde (C₁₀H₁₃NO₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(tert-Butoxy)picolinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a sterically bulky tert-butoxy group and a reactive aldehyde function on the pyridine scaffold, makes it a versatile intermediate for creating complex molecular architectures. Pyridine and its derivatives are fundamental components of numerous pharmaceuticals, agrochemicals, and functional materials, acting as key pharmacophores that can engage with a wide range of biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-(tert-Butoxy)picolinaldehyde for professionals in research and development.

Chemical and Physical Properties

The physicochemical properties of 6-(tert-Butoxy)picolinaldehyde are essential for its handling, reaction optimization, and integration into synthetic workflows. The data, compiled from various chemical suppliers and predictive models, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| Exact Mass | 179.09464 Da | [1] |

| CAS Number | 195044-13-4 | [2][3] |

| Appearance | Clear, yellow oil | [2] |

| Boiling Point | 46 °C @ 0.15 mmHg | [2] |

| Predicted Density | 1.067 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 2.57 ± 0.10 | [2] |

| Predicted XlogP | 1.9 | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4] |

Synthesis of 6-(tert-Butoxy)picolinaldehyde

A common and effective method for the synthesis of picolinaldehydes is the selective oxidation of the corresponding 2-methylpyridine precursor. Selenium dioxide (SeO₂) is a well-established reagent for this transformation, offering reliable conversion of the methyl group to an aldehyde.

Representative Experimental Protocol: Oxidation of 6-(tert-Butoxy)-2-methylpyridine

This protocol describes a representative procedure for the synthesis of 6-(tert-Butoxy)picolinaldehyde.

-

Reagents and Setup:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 6-(tert-butoxy)-2-methylpyridine (1 equivalent) and a solvent such as 1,4-dioxane.

-

Under a nitrogen atmosphere, add selenium dioxide (1.1 equivalents) to the solution.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be present.

-

Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with additional dioxane or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is redissolved in a suitable solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-(tert-Butoxy)picolinaldehyde as a clear, yellow oil.

-

Spectroscopic Characterization

While specific experimental spectra for 6-(tert-Butoxy)picolinaldehyde are not widely published, the expected NMR signals can be predicted based on its chemical structure. These predictions are crucial for confirming the identity and purity of the compound after synthesis.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~9.9 - 10.1 | Singlet (s) | Aldehyde (-CHO) |

| ~7.8 - 8.0 | Triplet (t) | Pyridine H4 | |

| ~7.6 - 7.8 | Doublet (d) | Pyridine H3 | |

| ~7.0 - 7.2 | Doublet (d) | Pyridine H5 | |

| ~1.6 | Singlet (s) | tert-Butyl (-C(CH₃)₃) | |

| ¹³C NMR | ~193 | Aldehyde (C=O) | Carbonyl |

| ~165 | Pyridine (C-O) | C6 | |

| ~152 | Pyridine (C-CHO) | C2 | |

| ~140 | Pyridine (CH) | C4 | |

| ~120 | Pyridine (CH) | C3 | |

| ~115 | Pyridine (CH) | C5 | |

| ~82 | Quaternary (-O-C(CH₃)₃) | tert-Butyl Carbon | |

| ~28 | Methyl (-C(CH₃)₃) | tert-Butyl Methyls |

Reactivity and Experimental Protocols

The aldehyde group of 6-(tert-Butoxy)picolinaldehyde is a key functional handle for a variety of chemical transformations, most notably reductive amination and the formation of imines (Schiff bases), which are common steps in the synthesis of pharmaceutical libraries.

Representative Experimental Protocol: Schiff Base Formation

This protocol outlines the synthesis of a Schiff base from 6-(tert-Butoxy)picolinaldehyde and a primary amine, a foundational reaction in combinatorial chemistry.

-

Reagents and Setup:

-

To a solution of 6-(tert-Butoxy)picolinaldehyde (1 equivalent) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add the desired primary amine (1-1.1 equivalents).

-

A catalytic amount of acetic acid can be added to facilitate the reaction.

-

-

Reaction:

-

Stir the reaction mixture at room temperature.

-

The reaction is often complete within a few hours. Progress can be monitored by TLC, observing the disappearance of the aldehyde spot. For less reactive amines, gentle heating may be required.

-

-

Workup and Isolation:

-

Upon completion, remove the solvent under reduced pressure.

-

If the product is a stable solid, it may precipitate directly from the reaction mixture or upon cooling. It can be collected by filtration and washed with a cold, non-polar solvent like hexane.

-

If the product is an oil, it can be purified by column chromatography or used directly in the next synthetic step (e.g., reduction to a secondary amine).

-

Applications in Drug Discovery

While specific biological activities for 6-(tert-Butoxy)picolinaldehyde have not been reported, its value lies in its role as a versatile scaffold for building libraries of drug-like molecules. The pyridine ring is a bioisostere for benzene and other heterocycles, and its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target binding. The aldehyde allows for the introduction of diverse chemical functionalities, enabling systematic Structure-Activity Relationship (SAR) studies.

The workflow below illustrates how a building block like 6-(tert-Butoxy)picolinaldehyde is utilized in a typical early-stage drug discovery campaign.

References

An In-depth Technical Guide to 6-(tert-Butoxy)picolinaldehyde: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(tert-Butoxy)picolinaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document outlines its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications as a key intermediate in the synthesis of complex molecular architectures.

Chemical Identity and Structure

6-(tert-Butoxy)picolinaldehyde, also known as 6-(tert-butoxy)pyridine-2-carbaldehyde, is a substituted pyridine derivative. The presence of a reactive aldehyde group and a sterically bulky tert-butoxy group on the pyridine ring makes it a versatile reagent in organic synthesis.

The canonical SMILES (Simplified Molecular Input Line Entry System) string for 6-(tert-Butoxy)picolinaldehyde is: CC(C)(C)OC1=CC=CC(=N1)C=O[1].

Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | |

| CAS Number | 195044-13-4 | |

| Boiling Point | 46°C at 0.15 torr | |

| Predicted XlogP | 1.9 | [1] |

| SMILES | CC(C)(C)OC1=CC=CC(=N1)C=O | [1] |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 180.10192 |

| [M+Na]⁺ | 202.08386 |

| [M-H]⁻ | 178.08736 |

| [M]⁺ | 179.09409 |

(Data predicted by computational models)[1]

Synthesis and Experimental Protocol

A detailed, experimentally verified protocol for the synthesis of 6-(tert-Butoxy)picolinaldehyde is not widely published in peer-reviewed literature. However, a plausible and representative synthetic route can be devised based on established organometallic and oxidation methodologies for analogous pyridine derivatives. The following protocol is a generalized procedure.

Representative Synthesis of 6-(tert-Butoxy)picolinaldehyde:

The synthesis can be envisioned as a two-step process starting from 2-bromo-6-(tert-butoxy)pyridine:

-

Lithium-halogen exchange followed by formylation: Treatment of the bromo-pyridine with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate the corresponding pyridyl-lithium species. This is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

-

Aqueous work-up and purification: The reaction is quenched with an aqueous solution, followed by extraction and purification of the final product, typically by column chromatography.

Detailed Representative Experimental Protocol:

-

Step 1: Lithiation and Formylation

-

To a solution of 2-bromo-6-(tert-butoxy)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

N,N-dimethylformamide (DMF) (1.5 eq) is then added dropwise, and the reaction is allowed to stir for an additional 2 hours at -78 °C.

-

-

Step 2: Work-up and Purification

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-(tert-Butoxy)picolinaldehyde.

-

Role in Drug Development and Medicinal Chemistry

6-(tert-Butoxy)picolinaldehyde is a valuable intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including:

-

Reductive amination: To introduce substituted amine moieties.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds.

-

Condensation reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.

-

Oxidation and reduction: To access the corresponding carboxylic acid or alcohol.

The tert-butoxy group can act as a protecting group for the 6-position of the pyridine ring or as a bulky substituent to modulate the pharmacokinetic and pharmacodynamic properties of a target molecule.

Visualizations

The following diagrams illustrate the synthesis workflow and the role of 6-(tert-Butoxy)picolinaldehyde as a chemical intermediate.

Caption: A representative workflow for the synthesis of 6-(tert-Butoxy)picolinaldehyde.

Caption: The role of 6-(tert-Butoxy)picolinaldehyde as a key synthetic intermediate.

References

In-Depth Technical Guide: Physical Properties of 6-(tert-Butoxy)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-(tert-Butoxy)picolinaldehyde, a heterocyclic aldehyde commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document compiles essential data from various sources and outlines general experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Properties

6-(tert-Butoxy)picolinaldehyde, with the CAS Number 195044-13-4, is a clear, yellow oil at room temperature.[1] A summary of its key physical properties is presented in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 179.22 g/mol | [1][2][4] |

| Boiling Point | 46 °C at 0.15 mmHg | [1][5] |

| Density (Predicted) | 1.067 ± 0.06 g/cm³ | [1] |

| Appearance | Clear, yellow oil | [1] |

| pKa (Predicted) | 2.57 ± 0.10 | [1] |

| Storage Temperature | 2-8 °C | [1] |

Experimental Protocols

The following sections detail generalized methodologies for determining the primary physical properties of a liquid compound like 6-(tert-Butoxy)picolinaldehyde. These protocols are based on standard laboratory techniques.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For small sample sizes, the Thiele tube method is a common and effective procedure.[7]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-stable mineral oil

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of 6-(tert-Butoxy)picolinaldehyde (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed into the Thiele tube containing mineral oil, ensuring the oil level is appropriate.

-

The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil via convection.[2]

-

As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[7]

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[1] It can be determined by accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an electronic balance

-

Electronic balance (accurate to at least 0.001 g)

-

Pipette

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using the electronic balance.[8]

-

A specific volume of 6-(tert-Butoxy)picolinaldehyde is carefully transferred into the pycnometer or graduated cylinder. The volume should be recorded precisely.

-

The combined mass of the container and the liquid is then measured.[8]

-

The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[1] For higher precision, this procedure should be repeated multiple times, and the average value should be reported.[8]

Workflow and Relationships

The characterization of a chemical compound is a systematic process. The following diagram illustrates a general workflow for determining the physical and structural properties of a new or uncharacterized substance.

Caption: General workflow for the characterization of a chemical compound.

References

- 1. uoanbar.edu.iq [uoanbar.edu.iq]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. phillysim.org [phillysim.org]

- 4. scribd.com [scribd.com]

- 5. Chemical analysis | Definition, Methods, Instruments, Examples, & Facts | Britannica [britannica.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Stability of 6-(tert-Butoxy)picolinaldehyde: A Technical Guide

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(tert-Butoxy)picolinaldehyde, a key building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this critical reagent.

Core Stability Profile and Storage

6-(tert-Butoxy)picolinaldehyde is a combustible liquid that is sensitive to air, light, and acidic conditions. To maintain its chemical integrity, stringent storage and handling protocols are paramount. The primary recommended storage condition is refrigeration at 2-8 °C (36-46 °F) .[1] It is crucial to store the compound in a tightly closed container, under an inert atmosphere such as nitrogen or argon, and in a well-ventilated area.[1]

| Parameter | Recommended Condition | Source |

| Temperature | 2-8 °C | [1] |

| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | |

| Container | Tightly Closed | |

| Location | Well-ventilated area, away from heat, sparks, and open flames. |

Potential Degradation Pathways

1. Oxidation of the Aldehyde Group: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (autoxidation). This process can be accelerated by light and trace metal impurities.

2. Polymerization/Condensation of the Aldehyde: Aldehydes can undergo self-condensation or polymerization reactions, which are often catalyzed by acidic or basic impurities.

3. Cleavage of the tert-Butoxy Group: The tert-butyl ether linkage is generally stable under basic and neutral conditions. However, it is labile to acidic conditions, which can lead to the formation of 6-hydroxypicolinaldehyde and isobutylene.

A visual representation of these potential degradation pathways is provided below.

Caption: Potential degradation routes for 6-(tert-Butoxy)picolinaldehyde.

Handling and Safety Precautions

Due to its hazardous nature, appropriate personal protective equipment (PPE) should be worn when handling 6-(tert-Butoxy)picolinaldehyde. This includes protective gloves, clothing, and eye/face protection. Handling should be performed in a well-ventilated area, and the generation of vapors or aerosols should be avoided.

Proposed Experimental Protocol for a Stability Study

To quantitatively assess the stability of 6-(tert-Butoxy)picolinaldehyde under various conditions, a comprehensive stability study is recommended. The following protocol outlines a general methodology.

Objective: To determine the degradation profile of 6-(tert-Butoxy)picolinaldehyde under stress conditions of heat, humidity, light, and acidic/basic environments.

Materials:

-

6-(tert-Butoxy)picolinaldehyde (of known purity)

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid and sodium hydroxide solutions (for stress testing)

-

Class A volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Calibrated stability chambers

Methodology:

-

Reference Standard Preparation: Prepare a stock solution of 6-(tert-Butoxy)picolinaldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Sample Preparation for Stress Studies:

-

Thermal Stress: Store aliquots of the compound at elevated temperatures (e.g., 40°C, 60°C) and the recommended storage temperature (4°C).

-

Photostability: Expose aliquots to a controlled light source (e.g., ICH option 2) while protecting a set of samples from light as a control.

-

Humidity Stress: Store aliquots in a humidity chamber (e.g., 25°C/75% RH).

-

Acid/Base Hydrolysis: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

-

Analytical Method: A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with acetonitrile and water (with an acidic modifier like 0.1% formic acid) is recommended to achieve good separation.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.

-

-

Data Analysis: Quantify the amount of 6-(tert-Butoxy)picolinaldehyde remaining at each time point. Calculate the percentage of degradation. Identify and, if possible, characterize any significant degradation products.

The workflow for this proposed stability study is illustrated below.

Caption: Proposed experimental workflow for assessing the stability of 6-(tert-Butoxy)picolinaldehyde.

Conclusion

The stability of 6-(tert-Butoxy)picolinaldehyde is critical for its successful application in research and development. Adherence to the recommended storage conditions of refrigeration at 2-8 °C under an inert atmosphere is essential. Understanding the potential degradation pathways and implementing a robust stability testing program will ensure the quality and reliability of this important chemical intermediate. Further studies are warranted to provide quantitative data on its degradation kinetics and to fully characterize its degradation products under various stress conditions.

References

In-Depth Technical Guide: 6-(tert-Butoxy)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS and follow all institutional and regulatory safety guidelines when handling this chemical.

Chemical Identification and Properties

6-(tert-Butoxy)picolinaldehyde is a substituted pyridine derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.

| Identifier | Value |

| Chemical Name | 6-(tert-Butoxy)picolinaldehyde |

| Synonyms | 6-tert-Butoxypyridine-2-carboxaldehyde, 6-(1,1-dimethylethoxy)-2-pyridinecarboxaldehyde |

| CAS Number | 195044-13-4 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Chemical Structure | CC(C)(C)OC1=CC=CC(=N1)C=O |

| Physical and Chemical Properties | Value |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 46 °C at 0.15 mmHg |

| Density (predicted) | 1.067 ± 0.06 g/cm³ |

| pKa (predicted) | 2.57 ± 0.10 |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. |

Hazard Identification and Classification

This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |

| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction |

| Acute toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Hazardous to the aquatic environment, short-term (acute) | 2 | H401: Toxic to aquatic life |

GHS Pictograms:

Signal Word: Danger

Toxicological Information

The toxicological properties of 6-(tert-Butoxy)picolinaldehyde have not been extensively investigated. The available data is summarized below.

| Toxicity Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 585 mg/kg |

-

Skin Corrosion/Irritation: Causes severe skin burns.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.

-

Inhalation Toxicity: Fatal if inhaled.

Note: No data is available regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.

Experimental Protocols

Personal Protective Equipment (PPE)

A diagram illustrating the necessary personal protective equipment for handling this compound.

Caption: Required Personal Protective Equipment for handling 6-(tert-Butoxy)picolinaldehyde.

Handling and Storage

-

Handling: Use only in a chemical fume hood.[1] Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing.[1] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[1]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store in a cool place. Recommended storage temperature is 2-8°C. Keep under an inert atmosphere (e.g., nitrogen).[1]

First Aid Measures

A flowchart for responding to different types of exposure.

Caption: First aid procedures for exposure to 6-(tert-Butoxy)picolinaldehyde.

Spill and Leak Procedures

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.

-

Containment: Cover drains to prevent entry into the sewer system.

-

Absorption: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collection: Collect the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous combustion products include carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Biological Signaling Pathways and Activity

There is currently no publicly available scientific literature detailing the specific biological activities or signaling pathways associated with 6-(tert-Butoxy)picolinaldehyde. Its primary use is as a chemical intermediate in the synthesis of more complex molecules. Further research is required to elucidate any potential biological effects.

Synthesis

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the chemical itself.

References

Commercial Suppliers and Technical Guide for 6-(tert-Butoxy)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 6-(tert-Butoxy)picolinaldehyde, a key building block in medicinal chemistry. The guide details supplier information, presents quantitative data in a clear, tabular format, and outlines relevant experimental protocols. Furthermore, it includes visualizations of a representative synthetic pathway and a conceptual drug discovery workflow utilizing this versatile compound.

Introduction to 6-(tert-Butoxy)picolinaldehyde

6-(tert-Butoxy)picolinaldehyde, with CAS Number 195044-13-4, is a substituted pyridine derivative recognized for its utility in the synthesis of complex organic molecules.[1][2][3] Its unique structure, featuring a bulky tert-butoxy group and a reactive aldehyde, makes it a valuable intermediate in the development of novel pharmaceutical agents. The pyridine core is a common scaffold in many approved drugs, and the specific substitution pattern of this aldehyde allows for diverse chemical modifications.[4][5]

Commercial Availability

A number of chemical suppliers offer 6-(tert-Butoxy)picolinaldehyde. The following table summarizes the available quantitative data from a selection of these vendors to facilitate comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |

| BLD Pharm | >95% | 1g, 5g, 10g | Inquire | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inert atmosphere, 2-8°C[2] |

| LEAP CHEM CO., LTD. | Inquire | Inquire | Inquire | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inquire[1] |

| Apollo Scientific Ltd. | 95+% | 100mg, 1g | £25.00, £150.00 | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inquire[3] |

| Frontier Scientific, Inc. | 95% | Inquire | Inquire | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inquire[3] |

| Matrix Scientific | Inquire | 500mg | $125.00 | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inquire[3] |

| SynQuest Laboratories, Inc. | Inquire | Inquire | Inquire | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inquire[3] |

| Clearsynth Labs Limited | Inquire | Inquire | Inquire | 195044-13-4 | C₁₀H₁₃NO₂ | 179.22 | Inquire[3] |

Experimental Protocols

Illustrative Synthesis of 6-(tert-Butoxy)picolinaldehyde

The synthesis of 6-(tert-Butoxy)picolinaldehyde can be envisioned as a two-step process starting from 6-chloro-2-methylpyridine.

Step 1: Nucleophilic Aromatic Substitution

In this step, the chloro-substituent is displaced by a tert-butoxy group.

-

Reactants: 6-chloro-2-methylpyridine, potassium tert-butoxide, and a suitable solvent like anhydrous tert-butanol or THF.

-

Procedure: To a solution of 6-chloro-2-methylpyridine in the chosen solvent, potassium tert-butoxide is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the reaction is quenched with water and the product, 6-(tert-butoxy)-2-methylpyridine, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Oxidation of the Methyl Group

The methyl group at the 2-position is then oxidized to an aldehyde.

-

Reactants: 6-(tert-butoxy)-2-methylpyridine, an oxidizing agent such as selenium dioxide (SeO₂), and a solvent like dioxane or a mixture of water and dioxane.

-

Procedure: 6-(tert-butoxy)-2-methylpyridine is dissolved in the solvent, and selenium dioxide is added. The mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC. Upon completion, the reaction mixture is cooled and filtered to remove selenium byproducts. The filtrate is then concentrated, and the residue is purified by column chromatography to afford 6-(tert-Butoxy)picolinaldehyde.

Visualizations

The following diagrams, generated using the DOT language, illustrate a conceptual synthetic pathway and a drug discovery workflow involving 6-(tert-Butoxy)picolinaldehyde.

Caption: Illustrative synthesis of 6-(tert-Butoxy)picolinaldehyde.

Caption: Conceptual drug discovery workflow using 6-(tert-Butoxy)picolinaldehyde.

Conclusion

6-(tert-Butoxy)picolinaldehyde is a readily available and valuable building block for researchers in the field of drug discovery and development. Its utility in the synthesis of diverse molecular scaffolds, coupled with the established importance of the pyridine moiety in pharmaceuticals, positions it as a key intermediate for the generation of new chemical entities with potential therapeutic applications. This guide provides a foundational resource for sourcing and utilizing this important compound.

References

The Multifaceted Reactivity of Picolinaldehyde: A Technical Guide for Researchers

An in-depth exploration of the chemical behavior, synthetic applications, and biological relevance of the picolinaldehyde functional group, tailored for researchers, scientists, and professionals in drug development.

The picolinaldehyde functional group, characterized by a formyl group at the 2-position of a pyridine ring, is a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the interplay between the electron-withdrawing aldehyde and the nitrogen-containing aromatic ring, govern a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the core reactivity of picolinaldehyde, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity and Chemical Properties

Picolinaldehyde, also known as 2-pyridinecarboxaldehyde, is a colorless to light yellow liquid with a characteristic pyridine-like odor.[1][2] The presence of the nitrogen atom in the pyridine ring significantly influences the reactivity of the aldehyde group, making it susceptible to a wide range of chemical transformations.[3]

Physical and Chemical Properties of Picolinaldehyde [1][2][4]

| Property | Value |

| Molecular Formula | C₆H₅NO |

| Molecular Weight | 107.11 g/mol |

| Boiling Point | 181 °C |

| Melting Point | -21 to -22 °C |

| Density | 1.126 g/mL at 25 °C |

| Refractive Index | n20/D 1.536 |

| Solubility | Soluble in water, ethanol, and acetone. Miscible with many organic solvents. |

The aldehyde functional group is highly reactive and readily participates in nucleophilic addition and condensation reactions.[2][3] The pyridine ring, being electron-deficient, influences the electrophilicity of the carbonyl carbon and can also participate in coordination with metal ions, a key feature in its catalytic applications.[2]

Key Reactions of the Picolinaldehyde Functional Group

The versatility of picolinaldehyde is demonstrated in its participation in a variety of important organic reactions.

Schiff Base Formation

One of the most characteristic reactions of picolinaldehyde is its condensation with primary amines to form Schiff bases (imines).[1][5] These reactions are often facile and proceed in high yield. The resulting iminopyridine moiety is a robust bidentate ligand capable of coordinating with a variety of metal ions.[1]

Quantitative Data for Schiff Base Synthesis

| Amine Reactant | Solvent | Reaction Time | Yield (%) | Reference |

| (S)-(-)-α-methylbenzylamine | - | - | - | [4] |

| (R)-(+)-α-methylbenzylamine | - | - | - | [4] |

| 2,6-diaminopyridine | - | - | - | [6] |

| 4-nitroaniline | Ethanol | 2 h | 68.1 | [7] |

| 4-nitroaniline (with 5-chlorosalicylaldehyde) | Ethanol | 10 min | 72.3 | [7] |

| 4-nitroaniline (with 5-bromosalicylaldehyde) | Ethanol | 8 min | 77.8 | [7] |

Experimental Protocol: Synthesis of a Picolinaldehyde-derived Schiff Base

This protocol describes the general synthesis of a Schiff base from picolinaldehyde and a primary amine.

Materials:

-

Picolinaldehyde (1 equivalent)

-

Primary amine (1 equivalent)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount, optional)

Procedure:

-

Dissolve picolinaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add the primary amine to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and stir for the appropriate time (typically 1-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterize the purified Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Aldol Condensation

Picolinaldehyde can undergo aldol condensation reactions with enolizable ketones or aldehydes in the presence of a base or acid catalyst to form β-hydroxy carbonyl compounds, which can then dehydrate to yield α,β-unsaturated carbonyl compounds.[8][9][10]

Quantitative Data for Aldol Condensation

| Ketone Reactant | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Acetone | Potassium glycinate | Water | 19 h | 58 | [8] |

| Various ketones | Primary amine | Water | - | up to 63 | [8] |

Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol outlines a general procedure for the aldol condensation of picolinaldehyde with a ketone.

Materials:

-

Picolinaldehyde (1 equivalent)

-

Ketone (1-2 equivalents)

-

95% Ethanol

-

Aqueous sodium hydroxide (e.g., 2 M)

Procedure:

-

In a flask, combine picolinaldehyde, the ketone, and 95% ethanol.

-

While stirring, add the aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for a specified time (e.g., 15 minutes to several hours). Monitor the reaction for the formation of a precipitate.

-

If precipitation is slow or absent, gently heat the mixture using a steam bath for 10-15 minutes.

-

Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold 95% ethanol, followed by a cold dilute solution of acetic acid in ethanol, and finally with cold 95% ethanol again to neutralize any remaining base and remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol or toluene) to obtain the purified α,β-unsaturated ketone.

-

Characterize the product by melting point, IR, and NMR spectroscopy.

Synthesis of Thiosemicarbazone Derivatives

Picolinaldehyde reacts with thiosemicarbazide to form picolinaldehyde thiosemicarbazone and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antitumor and antimicrobial properties.[11][12]

Quantitative Data for Picolinaldehyde Thiosemicarbazone Synthesis

| Reactant 1 | Reactant 2 | Solvent | Yield (%) | Reference |

| 3-nitro-2-picoline (oxidized to aldehyde) | Thiosemicarbazide | - | - | [11] |

| 5-nitro-2-picoline (oxidized to aldehyde) | Thiosemicarbazide | - | - | [11] |

| Picolinaldehyde | 4-phenylthiosemicarbazide | Methanol | - | [13] |

| Substituted benzaldehydes | Thiosemicarbazide | Ethanol | 50-96 | [14] |

Experimental Protocol: Synthesis of Picolinaldehyde Thiosemicarbazone

This protocol details the synthesis of picolinaldehyde thiosemicarbazone.

Materials:

-

Picolinaldehyde (1 equivalent)

-

Thiosemicarbazide (1 equivalent)

-

Ethanol

Procedure:

-

Dissolve thiosemicarbazide in warm ethanol in a round-bottom flask.

-

In a separate flask, dissolve picolinaldehyde in ethanol.

-

Slowly add the picolinaldehyde solution to the thiosemicarbazide solution with stirring.

-

Heat the reaction mixture under reflux for 2 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the yellow solid product by vacuum filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization from ethanol.

-

Characterize the final product using IR, ¹H NMR, ¹³C NMR, and elemental analysis.

Asymmetric Catalysis

Picolinaldehyde plays a crucial role as a carbonyl catalyst in asymmetric synthesis. In combination with a chiral Lewis acid, it can facilitate enantioselective transformations. A notable example is the asymmetric Mannich/condensation reaction of glycine esters with aldimines.[15][16]

Quantitative Data for Asymmetric Mannich/Condensation Reaction [17]

| Aldimine Substrate | Ligand | dr | ee (%) | Yield (%) |

| N-phenylphenylmethanimine | L-Pe(OiBu)₂ | 92:8 | 97(+) | 66 |

| N-(4-methylphenyl)phenylmethanimine | L-Pe(OiBu)₂ | 93:7 | 97(+) | 61 |

| N-(4-methoxyphenyl)phenylmethanimine | L-Pe(OiBu)₂ | 95:5 | 96(+) | 55 |

| N-(4-chlorophenyl)phenylmethanimine | L-Pe(OiBu)₂ | 94:6 | 97(+) | 63 |

Experimental Workflow: Asymmetric Mannich/Condensation Reaction

Caption: Experimental workflow for the asymmetric Mannich/condensation reaction.

Role in Biological Systems and Signaling Pathways

While direct participation of picolinaldehyde in specific signaling pathways is not extensively documented, aldehydes, in general, are involved in various metabolic and signaling processes.[1][15] The pyridine moiety is a common scaffold in many biologically active molecules and drugs.[2][18][19] Picolinaldehyde derivatives, particularly thiosemicarbazones, have shown potential as enzyme inhibitors, which is a key mechanism for modulating biological pathways.[20]

Conceptual Diagram: Aldehyde Metabolism and Potential for Enzyme Inhibition

The following diagram illustrates a generalized pathway for aldehyde metabolism and highlights how a picolinaldehyde derivative could act as an enzyme inhibitor.

Caption: Generalized aldehyde metabolism and enzyme inhibition by a picolinaldehyde derivative.

This diagram illustrates that picolinaldehyde can be metabolized by enzymes like aldehyde dehydrogenase.[12] Furthermore, its derivatives can be designed to inhibit specific target enzymes, thereby eliciting a biological response.[20] This inhibitory activity is a cornerstone of many drug discovery programs.

Conclusion

Picolinaldehyde is a functionally rich and synthetically valuable molecule. Its reactivity is dominated by the aldehyde group, which readily engages in condensation and addition reactions, while the pyridine ring provides a handle for coordination chemistry and catalysis. The ability to readily form Schiff bases and participate in C-C bond-forming reactions like the aldol condensation makes it a staple in the synthetic chemist's toolbox. Furthermore, the biological activity of its derivatives, particularly as enzyme inhibitors, underscores its importance in medicinal chemistry and drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore and exploit the diverse reactivity of the picolinaldehyde functional group in their own research endeavors.

References

- 1. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. tandfonline.com [tandfonline.com]

- 4. role-of-aldehyde-dehydrogenases-in-endogenous-and-xenobiotic-metabolism - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, fluorescence and catalytic activity of some new complexes of unsymmetrical Schiff base of 2-pyridinecarboxaldehyde with 2,6-diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Aldol condensation - Wikipedia [en.wikipedia.org]

- 10. Enzyme Kinetics [sas.upenn.edu]

- 11. researchgate.net [researchgate.net]

- 12. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sphinxsai.com [sphinxsai.com]

- 15. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 16. Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-(tert-Butoxy)picolinaldehyde in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-(tert-butoxy)picolinaldehyde in Suzuki cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This document offers detailed protocols, reaction conditions, and data presentation to facilitate the application of this versatile building block in research and development, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of biaryls, vinylarenes, and polyenes. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. 6-(tert-Butoxy)picolinaldehyde is a valuable pyridine-based building block. The tert-butoxy group serves as a protecting group for the hydroxyl functionality and can influence the electronic properties and reactivity of the pyridine ring. The aldehyde group provides a handle for further synthetic transformations. The Suzuki coupling of 6-(tert-butoxy)picolinaldehyde with various (hetero)arylboronic acids provides a direct route to a diverse range of 2-aryl-6-(tert-butoxy)pyridines, which are important scaffolds in medicinal chemistry and materials science.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Suzuki cross-coupling reaction is generally understood to proceed through a series of well-defined steps involving a palladium catalyst.

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide (in this context, a derivative of 6-halopicolinaldehyde, which is then converted to the tert-butoxy derivative, or a triflate derivative) to a Pd(0) complex. This is followed by transmetalation with the boronic acid, facilitated by a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.

Experimental Protocols and Data

While specific literature detailing the Suzuki cross-coupling of 6-(tert-butoxy)picolinaldehyde is not abundant, protocols for structurally similar 2-halopyridines or 2-pyridyl triflates can be adapted. The following protocols are based on established methods for Suzuki couplings of pyridine derivatives and serve as a starting point for optimization.

General Procedure for Suzuki Cross-Coupling of a 2-Halopyridine Precursor

This protocol outlines the synthesis of a 2-aryl-6-hydroxypyridine derivative, which can then be converted to the target 6-(tert-butoxy)picolinaldehyde through subsequent protection and oxidation steps.

Application Notes and Protocols for the Synthesis of Heterocycles Using 6-(tert-Butoxy)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 6-(tert-Butoxy)picolinaldehyde as a versatile building block in the synthesis of various nitrogen-containing heterocyclic scaffolds. The protocols outlined below are based on established synthetic methodologies and can be adapted for the synthesis of diverse compound libraries relevant to medicinal chemistry and drug discovery.

Introduction

6-(tert-Butoxy)picolinaldehyde is a valuable reagent for the construction of fused and substituted pyridine ring systems. The presence of the tert-butoxy group at the 6-position offers steric bulk and can modulate the electronic properties of the pyridine ring, influencing reaction outcomes. Furthermore, this group can potentially be cleaved under acidic conditions to reveal the corresponding pyridone, adding another layer of synthetic versatility. The aldehyde functionality serves as a key handle for cyclization reactions, enabling the formation of a variety of heterocyclic cores.

This document outlines protocols for the application of 6-(tert-Butoxy)picolinaldehyde in several key heterocycle syntheses, including the Hantzsch Dihydropyridine Synthesis, Pictet-Spengler Reaction, and the synthesis of Indolizine and Pyrido[2,3-d]pyrimidine derivatives.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1][2][3] These scaffolds are prominent in medicinal chemistry, notably as calcium channel blockers.[1]

Reaction Scheme:

A one-pot condensation of 6-(tert-Butoxy)picolinaldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate) yields a 1,4-dihydropyridine derivative.

Diagram of the Hantzsch Dihydropyridine Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of pyridines.

Experimental Protocol:

-

To a solution of 6-(tert-Butoxy)picolinaldehyde (1.0 mmol) in ethanol (10 mL), add ethyl acetoacetate (2.0 mmol) and ammonium acetate (1.2 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the 1,4-dihydropyridine derivative.

-

For aromatization, dissolve the crude dihydropyridine in glacial acetic acid (5 mL) and add a suitable oxidizing agent (e.g., nitric acid, DDQ).

-

Heat the mixture at 80-100 °C for 1-2 hours.

-

Cool the reaction, pour it onto crushed ice, and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data:

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 6-(tert-Butoxy)picolinaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 4-6 | 75-85 (Dihydropyridine) |

| 6-(tert-Butoxy)picolinaldehyde | Methyl acetoacetate | NH₄OAc | Methanol | Reflux | 5-7 | 70-80 (Dihydropyridine) |

Yields are estimated based on similar reactions and may vary.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinoline derivatives through the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure.[4][5][6] This reaction is widely used in the synthesis of alkaloids and other pharmacologically active compounds.

Reaction Scheme:

6-(tert-Butoxy)picolinaldehyde reacts with a β-arylethylamine (e.g., phenethylamine) in the presence of an acid catalyst to form a tetrahydro-β-carboline or a related tetrahydroisoquinoline analog.

Diagram of the Pictet-Spengler Reaction Pathway

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol:

-

Dissolve the β-arylethylamine (1.0 mmol) and 6-(tert-Butoxy)picolinaldehyde (1.0 mmol) in a suitable solvent (e.g., toluene, dichloromethane).

-

Add an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) (0.1-1.0 equiv.).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Quantitative Data:

| β-Arylethylamine | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenethylamine | TFA | Toluene | 80 | 12 | 65-75 |

| Tryptamine | p-TSA | CH₂Cl₂ | RT | 24 | 70-80 |

Yields are estimated based on similar reactions and may vary.

Synthesis of Indolizine Derivatives

Indolizine scaffolds are present in numerous natural products and pharmacologically active compounds.[7] A common synthetic route involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkene. 6-(tert-Butoxy)picolinaldehyde can be utilized in a multi-step synthesis to generate functionalized indolizines.

Reaction Scheme:

First, a pyridinium salt is formed from a suitable pyridine derivative. This is then converted to a pyridinium ylide in situ, which undergoes a cycloaddition with an activated alkene. A subsequent oxidation step yields the aromatic indolizine. While not a direct reaction of the aldehyde, its derivatives are key. A more direct approach involves the reaction of 2-pyridylacetate derivatives with alkynes.

Diagram of a General Indolizine Synthesis

Caption: Synthesis of indolizines via oxidative cyclization.

Experimental Protocol (Conceptual):

-

A derivative of 6-(tert-butoxy)pyridine, such as 2-(6-(tert-butoxy)pyridin-2-yl)acetate, would be the starting material.

-

Dissolve the pyridine derivative (1.0 mmol) and an alkyne (1.2 mmol) in a suitable solvent (e.g., DMF).

-

Add a mediator, such as iodine, and a base (e.g., K₂CO₃).

-

Heat the reaction mixture, monitoring by TLC.

-

After completion, cool the reaction and quench with a sodium thiosulfate solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by column chromatography.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including use as kinase inhibitors.[8][9] They can be synthesized by the condensation of a 2-aminonicotinaldehyde derivative with a compound containing an active methylene group and a source of ammonia or an amine.

Reaction Scheme:

While direct use of 6-(tert-Butoxy)picolinaldehyde is not for this specific isomer, a related aminonicotinaldehyde would be the key precursor. The general strategy involves the condensation of a 2-aminopyridine-3-carbaldehyde with a suitable reagent.

Diagram for Pyrido[2,3-d]pyrimidine Synthesis Logic

Caption: General approach to Pyrido[2,3-d]pyrimidines.

Experimental Protocol (Conceptual):

-

A 2-amino-6-(tert-butoxy)nicotinaldehyde would be the required starting material.

-

This aldehyde (1.0 mmol) would be reacted with an active methylene compound like malononitrile (1.0 mmol) in the presence of a base (e.g., piperidine) in a solvent like ethanol.

-

The reaction would be heated to reflux and monitored by TLC.

-

Upon completion, the product would be isolated by filtration upon cooling, or by standard workup procedures.

-

Further reactions, such as with guanidine, could be employed to build the pyrimidine ring.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals with care, and consult the Safety Data Sheets (SDS) before use.

-

Use appropriate quenching procedures for reactive reagents.

These protocols provide a foundation for the use of 6-(tert-Butoxy)picolinaldehyde in the synthesis of diverse heterocyclic compounds. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 7. Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Aldol Condensation with 6-(tert-Butoxy)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Aldol Condensation reaction utilizing 6-(tert-Butoxy)picolinaldehyde. This pyridine-based aldehyde is a valuable building block in medicinal chemistry, and its derivatization through carbon-carbon bond-forming reactions like the aldol condensation is of significant interest in the synthesis of novel therapeutic agents.

Introduction

The aldol condensation is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. A specific and highly relevant variant for aromatic aldehydes, such as 6-(tert-Butoxy)picolinaldehyde, is the Claisen-Schmidt condensation. In this reaction, an aromatic aldehyde, which lacks α-hydrogens, is reacted with an enolizable ketone or aldehyde in the presence of a base or acid catalyst to form a β-hydroxy carbonyl compound. This intermediate often readily dehydrates to yield an α,β-unsaturated carbonyl compound, also known as a chalcone when the reactant is an acetophenone derivative.[1][2][3] These products are valuable scaffolds in drug discovery.

The use of 6-(tert-Butoxy)picolinaldehyde in such reactions allows for the introduction of a substituted pyridine moiety into the final product. The pyridine ring is a common feature in many approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.

Reaction Pathway: Claisen-Schmidt Condensation

The general mechanism for the base-catalyzed Claisen-Schmidt condensation between 6-(tert-Butoxy)picolinaldehyde and a ketone (e.g., acetone) proceeds through the following steps:

-

Enolate Formation: A base abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 6-(tert-Butoxy)picolinaldehyde.

-

Protonation: The resulting alkoxide is protonated by the solvent (e.g., water or ethanol) to give a β-hydroxy ketone (the aldol adduct).

-

Dehydration: The aldol adduct is often unstable and readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone (enone).

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols